

Molecular weight and formula of pentyl bicyclohexyl carboxylic acid

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>trans</i> -4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid |
| Cat. No.: | B153627 |

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An In-depth Guide to Pentyl Bicyclohexyl Carboxylic Acid

This technical guide provides a detailed overview of the chemical properties of pentyl bicyclohexyl carboxylic acid, with a focus on its molecular formula and weight. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

The compound "pentyl bicyclohexyl carboxylic acid" can refer to several isomers. This guide focuses on the commercially significant isomer, *trans,trans*-4'-pentyl-[1,1'-bicyclohexyl]-4-carboxylic acid.

| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C ₁₈ H ₃₂ O ₂ | [1][2] |
| Molecular Weight | 280.4 g/mol | [2][3] |
| CAS Number | 65355-33-1 | [1][3][4] |

Structural and Chemical Identity

Pentyl bicyclohexyl carboxylic acid is an organic compound featuring a bicyclohexyl core, which consists of two cyclohexane rings joined by a single carbon-carbon bond.^[5] Attached to this core are a pentyl group and a carboxylic acid functional group. The specific arrangement of these groups gives rise to different isomers. The trans,trans configuration is a key structural feature of the isomer discussed here.

This compound serves as a fundamental building block in organic synthesis.^[3] Its structure allows for participation in various chemical reactions, making it valuable for creating more complex organic molecules, including liquid crystals and polymers.^{[1][3]}

Experimental Protocols

Structural confirmation and purity analysis of pentyl bicyclohexyl carboxylic acid are typically achieved through standard analytical techniques. Detailed experimental methodologies for these analyses are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure, including the bicyclohexyl backbone and the positions of the substituent groups.
- Methodology:
 - Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
 - Process the spectra to identify chemical shifts, coupling constants, and integration values, which are then compared against known values for the target compound.

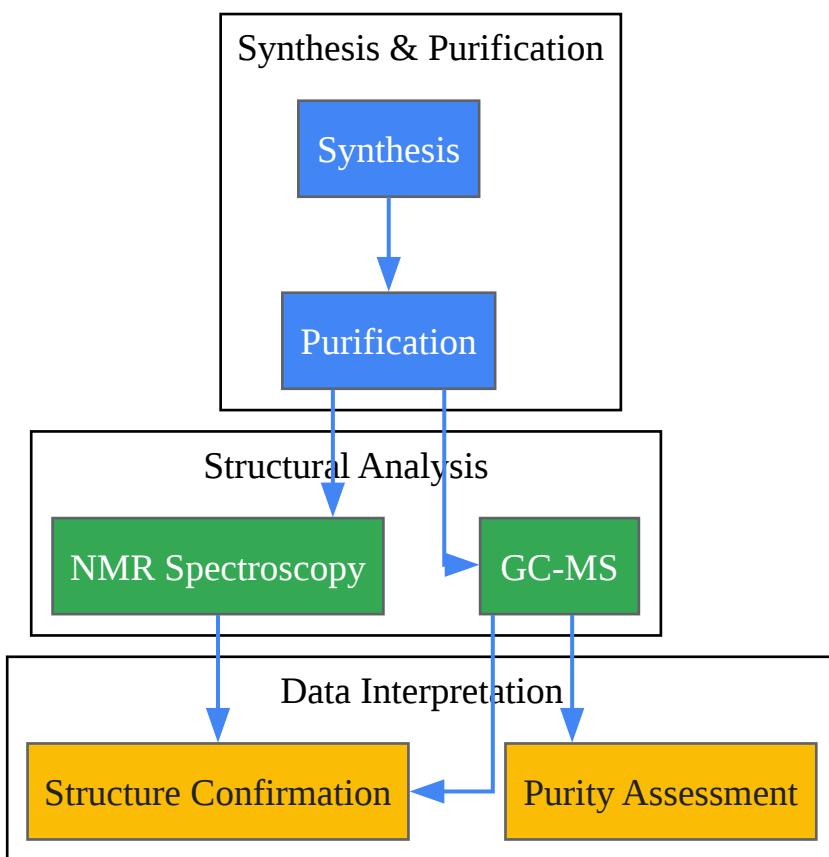
Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To verify the molecular weight of the compound and identify any trace impurities.
^[3]

- Methodology:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (typically 1 μ L) of the solution into the GC inlet.
 - The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
 - The separated components are then introduced into the mass spectrometer for ionization and detection.
 - The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight, and any peaks corresponding to impurities.

Logical Relationships in Compound Analysis

The following diagram illustrates the logical workflow for the characterization of pentyl bicyclohexyl carboxylic acid.



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Caption: Workflow for the synthesis and analysis of pentyl bicyclohexyl carboxylic acid.

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